Cas no 1005293-33-3 (1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea)
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
- AKOS002058680
- F2072-0102
- 1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
- 1005293-33-3
- HMS3517F16
- 1-(4-chlorobenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
-
- Inchi: 1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26)
- InChI Key: KVQGASVFBCNAEU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NCC1=NN=NN1C1C=CC(=CC=1)OCC)=O
Computed Properties
- Exact Mass: 386.1258016g/mol
- Monoisotopic Mass: 386.1258016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 94Ų
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2072-0102-2μmol |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-5μmol |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-10μmol |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-20μmol |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-1mg |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-2mg |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-3mg |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-4mg |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-5mg |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2072-0102-10mg |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
1005293-33-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea: A Comprehensive Overview
1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS No. 1005293-33-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a chlorophenyl group, and a tetrazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The urea moiety is a common functional group in many pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. In the context of 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, the urea group plays a crucial role in modulating the compound's pharmacological properties. The presence of the chlorophenyl group adds lipophilicity to the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The tetrazole ring is known for its bioisosteric properties and its ability to mimic carboxylic acid functionalities, making it a valuable component in drug design.
Recent studies have explored the potential of 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea in various therapeutic areas. One notable application is in the treatment of cardiovascular diseases. Research has shown that this compound exhibits potent angiotensin II receptor antagonistic activity, which can help in managing hypertension and other cardiovascular conditions. The angiotensin II receptor is a key target in the renin-angiotensin system (RAS), and blocking this receptor can lead to reduced blood pressure and improved cardiovascular health.
In addition to its cardiovascular applications, 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has also been investigated for its potential anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms.
The pharmacokinetic properties of 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea have also been studied extensively. Its lipophilic nature allows for good absorption through the gastrointestinal tract, leading to high bioavailability. However, the compound's metabolic stability is an important consideration for its clinical use. Research has shown that it undergoes metabolism primarily via cytochrome P450 enzymes, with the formation of several metabolites that retain some of the parent compound's biological activity.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Phase II trials are focusing on specific patient populations with cardiovascular diseases and inflammatory conditions to further assess its therapeutic potential.
The development of new drugs often involves optimizing existing compounds to improve their pharmacological profiles. In this context, researchers are exploring various structural modifications of 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea. For example, substituting different functional groups on the chlorophenyl or ethoxyphenyl rings can alter the compound's lipophilicity and metabolic stability. These modifications aim to enhance the compound's potency and reduce potential side effects.
In conclusion, 1-[(4-Chlorophenyl)methyl]-3-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS No. 1005293-33-3) is a promising compound with diverse therapeutic applications. Its unique structural features make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses.
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